molecular formula C27H40N4 B7780414 1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane

1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane

Cat. No.: B7780414
M. Wt: 420.6 g/mol
InChI Key: WSKZXUNEYKANQZ-UHFFFAOYSA-N
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Description

1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane is an organic compound with the molecular formula C27H40N4 This compound features a piperidine ring and a pyridine ring, making it a versatile molecule in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane typically involves the reaction of piperidine derivatives with pyridine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction between the piperidine and pyridine rings. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction conditions and improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions through its pyridine and piperidine rings, forming stable complexes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Pyridine: An aromatic heterocyclic compound with a six-membered ring containing one nitrogen atom.

    1,4-Dihydropyridine: A compound with a six-membered ring containing two nitrogen atoms, known for its medicinal properties.

Uniqueness

1,3-Bis(2-pyridin-4-ylethylpiperidin-4-yl)propane is unique due to the combination of piperidine and pyridine rings in its structure. This dual-ring system provides a versatile platform for various chemical modifications and applications. The presence of both rings allows for diverse interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

4-[2-[4-[3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N4/c1(2-24-8-18-30(19-9-24)22-12-26-4-14-28-15-5-26)3-25-10-20-31(21-11-25)23-13-27-6-16-29-17-7-27/h4-7,14-17,24-25H,1-3,8-13,18-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKZXUNEYKANQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC2CCN(CC2)CCC3=CC=NC=C3)CCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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